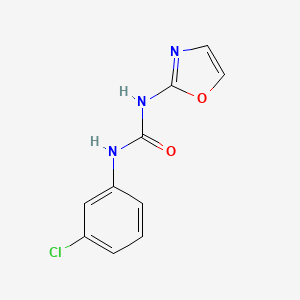

Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-

Overview

Description

Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and urethanes.

Scientific Research Applications

Role in Modulating Penile Erections in Rats

Research conducted by Millan et al. (1997) explored the role of 5-HT2C receptors in mediating penile erections in rats. This study identified that m-(chlorophenyl)piperazine (mCPP), which has a similar structure to Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-, acted as a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, eliciting penile erections. This action was mimicked by a selective 5-HT2C receptor agonist, suggesting the significance of these receptors and potentially the compound in focus for physiological processes like penile erection in rats (Millan et al., 1997).

Urea Biosensors for Detecting Urea Concentration

Botewad et al. (2021) reviewed the advances in biosensors specifically designed to detect and quantify urea concentration. The significance of urea detection is highlighted in the context of various critical diseases and applications in different fields such as fishery, dairy, and agriculture. The review provides comprehensive information about the sensing parameters of urea biosensors, emphasizing the importance of the material used for enzyme immobilization (Botewad et al., 2021).

Urease Inhibition to Reduce Emissions from Fertilizers

Abalos et al. (2012) studied the effectiveness of urease inhibition on reducing emissions of ammonia, nitrous oxide, and nitric oxide from urea-based fertilizers. The study highlighted that the inclusion of a urease inhibitor reduced these emissions significantly, demonstrating the potential of urease inhibitors in environmental protection and improving the efficiency of nitrogen fertilizers (Abalos et al., 2012).

Urea as a Hydrogen Carrier for Fuel Cells

Rollinson et al. (2011) provided a perspective on the potential of urea as a hydrogen carrier for fuel cells. The article assessed the attributes of urea for this purpose and concluded that urea could be a solution for long-term future sustainable hydrogen supply due to its non-toxic nature, stability, and ease of transport and storage (Rollinson et al., 2011).

Ureas in Drug Design

Jagtap et al. (2017) reviewed the importance of urea in drug design, highlighting its unique hydrogen binding capabilities and its role in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The review confirmed the significance of urea moiety in medicinal chemistry and stimulated its use as a structural motif (Jagtap et al., 2017).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSFICOQZXHPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189118 | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35629-49-3 | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

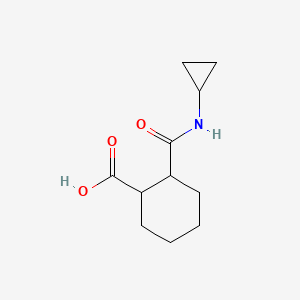

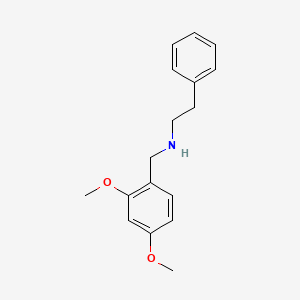

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

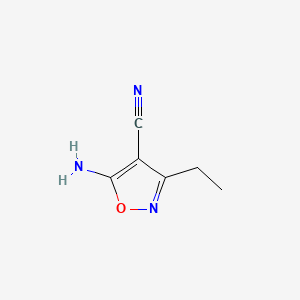

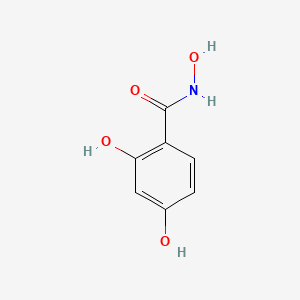

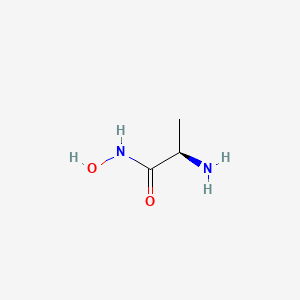

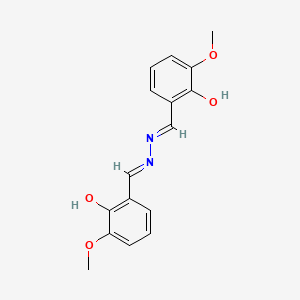

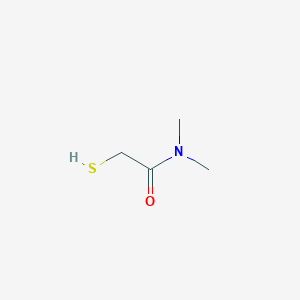

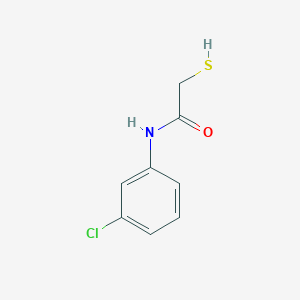

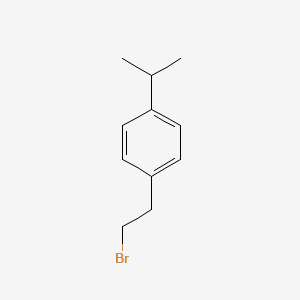

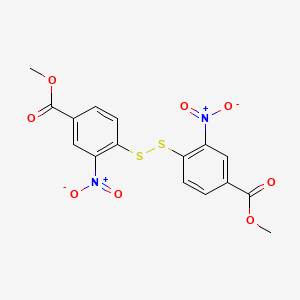

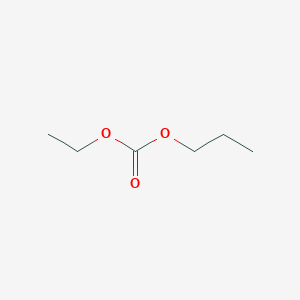

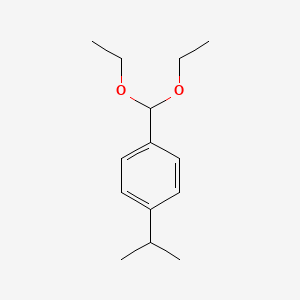

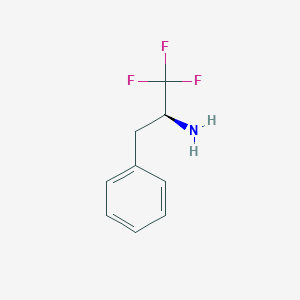

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.